molecular formula C13H20N4 B11778319 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B11778319
M. Wt: 232.32 g/mol
InChI Key: NGGQLPUKWKREAY-UHFFFAOYSA-N
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Description

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is a piperidin-4-amine derivative featuring a pyrimidine core substituted with a cyclopropyl group at position 6 and a methyl group at position 2.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

1-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C13H20N4/c1-9-15-12(10-2-3-10)8-13(16-9)17-6-4-11(14)5-7-17/h8,10-11H,2-7,14H2,1H3

InChI Key

NGGQLPUKWKREAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)N)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine typically involves the construction of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and an amidine. The resulting pyrimidine intermediate is then subjected to further reactions to introduce the cyclopropyl and methyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of each step to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine moiety.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related piperidin-4-amine derivatives (Table 1). Key differentiating factors include substituent groups on the pyrimidine ring, molecular weight, and documented biological activities.

Table 1: Structural and Functional Comparison of Piperidin-4-amine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Pyrimidine/Pyridine Ring) Biological Target IC50/Activity Data Reference
RB-005 C21H35N2O 331.52 4-octylphenethyl SphK1 IC50 = 3.6 µM
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-[Compound 23] C27H36N4F 435.29 Indole-phenyl AAA ATPase p97 Not specified
1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine C14H15F3N4S 328.36 Cyclopropyl, trifluoromethyl Not specified Purity: 95%
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C10H16N4 192.26 Methyl, piperidin-1-yl Crystallographic study Structural analysis only
1-(3-Chloropyridin-2-yl)piperidin-4-amine C10H14ClN3 211.69 3-chloropyridinyl Not specified CAS: 777009-05-9
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine C11H14ClN3O 239.70 6-chloropyridine-carbonyl Not specified CAS: 886494-59-3

Key Insights:

Substituent-Driven Selectivity: The cyclopropyl and methyl groups in the target compound may enhance metabolic stability compared to bulkier substituents like the octylphenethyl group in RB-005, which shows SphK1 inhibition . Cyclopropyl groups are known to improve pharmacokinetic profiles by reducing oxidative metabolism . Fluorinated or chlorinated analogs (e.g., 3-chloropyridinyl in ) often exhibit increased lipophilicity and membrane permeability, which could influence bioavailability.

Biological Activity :

  • RB-005’s selectivity for SphK1 is attributed to its tertiary amine structure and extended hydrophobic chain . In contrast, indole-phenyl derivatives (e.g., ) target p97 ATPase, highlighting how ring systems (pyrimidine vs. indole) dictate target specificity.
  • The absence of activity data for the target compound suggests further enzymatic profiling is required, though its pyrimidine core aligns with kinase inhibitor scaffolds .

Physicochemical Properties :

  • Molecular weights range from 192.26 (simpler analogs like ) to 435.29 (complex indole derivatives ). The target compound (estimated MW ~245–260) falls in a mid-range suitable for oral bioavailability.
  • Purity data (e.g., 95% in ) underscores synthetic feasibility, though substituent complexity (e.g., trifluoromethyl in ) may complicate manufacturing.

Biological Activity

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrimidine structure, characterized by the presence of a cyclopropyl group and a methyl group at specific positions on the pyrimidine ring. Its molecular formula is C14H19N3C_{14}H_{19}N_{3} with a molecular weight of approximately 261.32 g/mol. The unique structural attributes contribute to its pharmacological potential.

Antimicrobial Properties

Recent studies have indicated that 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine exhibits significant antimicrobial activity. The mechanism of action likely involves interaction with specific enzymes or receptors, modulating their activity and influencing various cellular processes. This compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Overview

MicroorganismMIC (mg/mL)Activity Level
Staphylococcus aureus0.0039Strong
Escherichia coli0.025Moderate
Pseudomonas aeruginosa0.05Moderate
Candida albicans0.016Moderate

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Anticancer Activity in Breast Cancer Cells

A study evaluating the cytotoxic effects of various derivatives, including 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine, demonstrated significant inhibition of cell growth in MCF-7 and MDA-MB-231 breast cancer cell lines. The compound displayed a synergistic effect when combined with doxorubicin, enhancing overall efficacy against resistant cancer types.

The biological activity of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperidin-4-amine is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding can inhibit their normal functions, leading to various biological effects depending on the target involved.

Table 2: Mechanisms of Action

TargetEffect
Enzyme InhibitionBlocks substrate access
Receptor ModulationAlters signaling pathways
Cell Cycle RegulationInduces apoptosis

Research Findings

Ongoing research continues to explore the pharmacological potential of this compound, focusing on optimizing its structure for enhanced biological activity. Studies have utilized various techniques such as molecular docking and structure-activity relationship (SAR) analyses to understand better how modifications to the chemical structure can influence its effectiveness.

Comparative Analysis with Similar Compounds

Table 3: Comparison with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidineThieno-pyrimidine instead of cyclopropylPotential enzyme inhibitionThieno ring enhances bioactivity
N-Cyclopropyl-pyridinyl derivativesPyridinyl instead of pyrimidinylDiverse biological activitiesDifferent heterocyclic ring may alter target specificity

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